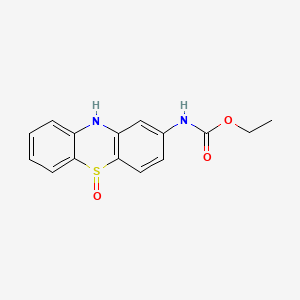
ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate is a chemical compound with a molecular formula of C15H14N2O2S It is a derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate typically involves the reaction of phenothiazine derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Organic solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones of the phenothiazine ring.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
科学研究应用
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antipsychotic, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe for studying biological processes and interactions due to its fluorescent properties.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to:
Inhibition of Enzymes: The compound can inhibit enzymes involved in oxidative stress and inflammation.
Receptor Modulation: It can modulate neurotransmitter receptors, affecting signal transduction pathways.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative damage.
相似化合物的比较
Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can be compared with other phenothiazine derivatives such as:
Chlorpromazine: A well-known antipsychotic drug with similar structural features but different pharmacological properties.
Promethazine: An antihistamine with a phenothiazine core, used for its sedative and antiemetic effects.
Ethacizine: A class Ic antiarrhythmic agent with a phenothiazine structure, used for treating arrhythmias.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbamate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCIVPWYDVLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354437 |
Source


|
| Record name | AC1LGM1I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62152-20-9 |
Source


|
| Record name | AC1LGM1I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














